4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol
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Overview
Description
4-(1H-benzimidazol-2-yl)-2-methoxyphenol is a heterocyclic aromatic compound that features a benzimidazole ring fused to a phenol group with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-2-methoxyphenol typically involves the condensation of 2-aminophenol with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-2-methoxyphenol involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication. The compound can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with similar biological activities but lacks the methoxy and phenol groups.
2-Methoxyphenol:
4-(1H-benzimidazol-2-yl)phenol: Similar structure but without the methoxy group.
Uniqueness
4-(1H-benzimidazol-2-yl)-2-methoxyphenol is unique due to the presence of both the benzimidazole ring and the methoxyphenol group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
7404-01-5 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-8-9(6-7-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16) |
InChI Key |
PBMXKABUKBNTBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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